

Spectroscopic Profile of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxyphenylhydrazine
hydrochloride

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This technical guide provides a comprehensive overview of the spectral data for **4-Benzyloxyphenylhydrazine hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: (4-(benzyloxy)phenyl)hydrazine hydrochloride CAS Number: 52068-30-1

Molecular Formula: $C_{13}H_{15}ClN_2O$ Molecular Weight: 250.73 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Benzyloxyphenylhydrazine hydrochloride**, providing a quantitative basis for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for **4-Benzyloxyphenylhydrazine hydrochloride** are presented below.

Table 1: ^1H NMR Spectral Data (600 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.11	bs	3H	$-\text{NH}_3^+$
7.44-7.40	m	2H	Aromatic-H
7.40-7.35	m	2H	Aromatic-H
7.33-7.29	m	1H	Aromatic-H
7.01-6.93	m	4H	Aromatic-H
5.05	s	2H	$-\text{O}-\text{CH}_2-$

Abbreviation: bs = broad singlet, m = multiplet, s = singlet

Table 2: ^{13}C NMR Spectral Data (150 MHz, DMSO- d_6)[1][2]

Chemical Shift (δ) ppm	Assignment
153.7	Aromatic C-O
139.1	Aromatic C
137.3	Aromatic C
128.5	Aromatic C-H
128.4	Aromatic C-H
128.3	Aromatic C-H
127.9	Aromatic C-H
127.7	Aromatic C-H
127.5	Aromatic C-H
117.1	Aromatic C-H
116.9	Aromatic C-H
115.5	Aromatic C-H
115.3	Aromatic C-H
69.5	-O-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-Benzoyloxyphenylhydrazine hydrochloride** are listed below.

Table 3: IR Spectral Data (ATR, pure)[1][2]

Wavenumber (vmax) cm ⁻¹	Description
3232	N-H stretch
2906 (br)	C-H stretch (aromatic and aliphatic)
2693	N-H stretch (ammonium salt)
1568	C=C aromatic stretch
1508	C=C aromatic stretch
1242	C-O stretch (aryl ether)
1177	C-N stretch

Abbreviation: br = broad

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data (EI)[\[1\]](#)[\[2\]](#)

Parameter	Value
Calculated m/z for C ₁₃ H ₁₄ N ₂ O	214.1106
Measured m/z	214.1110

Experimental Protocols

The following section details the synthetic procedure for preparing **4-Benzyloxyphenylhydrazine hydrochloride**, which is essential for obtaining the material for spectroscopic analysis.

Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride[\[1\]](#)[\[2\]](#)[\[3\]](#)

A general procedure for the synthesis involves the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction.^[2]^[3]

Materials:

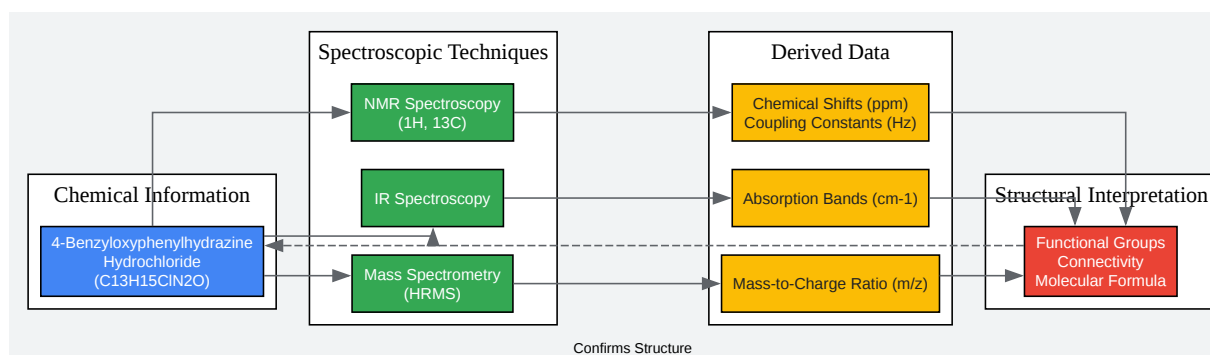
- 4-Benzyloxyaniline hydrochloride
- Concentrated Hydrochloric Acid (HCl)
- Sodium nitrite (NaNO_2)
- Stannous chloride (SnCl_2)
- Water
- Ether (Et_2O)

Procedure:

- 4-Benzyloxyaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) is added to water (25 mL) and stirred at 0°C for 10 minutes.^[1]^[2]
- A solution of sodium nitrite (e.g., 852 mg, 12.3 mmol) in water (6 mL) is added dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C .^[1]^[2]
- The reaction mixture is stirred for an additional 15 minutes at 0°C .^[1]^[2]
- A solution of stannous chloride (e.g., 6.40 g, 33.1 mmol) in water (7.5 mL) is then slowly added to the mixture.^[1]^[2]
- The reaction is stirred at 0°C for 1 hour.^[1]^[2]
- The resulting off-white precipitate is collected by filtration, washed with water, and then triturated with ether to yield the final product.^[1]^[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure to the acquisition and interpretation of the various spectral data.



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Caption: Workflow of Spectroscopic Analysis.

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